molecular formula C20H18ClN3O4S B2750571 N-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 2416243-10-0

N-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B2750571
CAS No.: 2416243-10-0
M. Wt: 431.89
InChI Key: XBOJDXKTGKSQFY-UHFFFAOYSA-N
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Description

The compound N-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a dihydropyrimidine derivative featuring a benzodioxolylmethyl group at the N-position and a 3-chloro-4-hydroxyphenyl substituent at the 4-position of the heterocyclic core.

Dihydropyrimidines are synthesized via the Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea derivatives. Modern variants employ catalysts like FeCl₃·6H₂O or benzoic acid under solvent-free conditions, achieving yields >80% and reduced reaction times . The benzodioxole moiety in this compound is associated with improved metabolic stability, while the chloro-hydroxyphenyl group may influence target selectivity, particularly in antimicrobial or anticancer applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-10-17(18(24-20(29)23-10)12-3-4-14(25)13(21)7-12)19(26)22-8-11-2-5-15-16(6-11)28-9-27-15/h2-7,18,25H,8-9H2,1H3,(H,22,26)(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOJDXKTGKSQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its antidiabetic and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC20H18ClN3O4S
Molecular Weight431.89 g/mol
Purity95%

The IUPAC name for this compound is this compound.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, a related compound demonstrated significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 values for this activity were reported as follows:

CompoundIC50 (µM)Remarks
IIa0.85Potent α-amylase inhibitor
IIc0.68Effective in vivo in diabetic mice

In vivo studies showed that compound IIc reduced blood glucose levels significantly in streptozotocin-induced diabetic mice, indicating its potential as an antidiabetic agent .

Anticancer Activity

The anticancer properties of the compound were also assessed through various assays. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines while sparing normal cells. The following table summarizes the findings:

Cell LineIC50 (µM)Remarks
Cancer Line 126Significant activity
Cancer Line 265Moderate activity
Normal Cell Line>150Negligible cytotoxicity

This suggests that the compound may selectively target cancer cells, making it a promising candidate for further development .

Case Studies

A notable case study involved the synthesis and evaluation of benzodioxol derivatives for their pharmacological activities. The study found that compounds with structural similarities to N-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-sulfanylidene exhibited both antidiabetic and anticancer activities. The research emphasized the need for further exploration of these compounds in clinical settings to validate their efficacy and safety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Dihydropyrimidine Family

Compound A : 4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
  • Core Structure : Dihydropyrimidine with a sulfanylidene group.
  • Key Substituents :
    • 2-Chlorophenyl at position 3.
    • 2,5-Dimethoxyphenyl carboxamide at position 4.
  • Properties :
    • The electron-donating methoxy groups may enhance solubility but reduce electrophilic reactivity compared to the chloro-hydroxyphenyl group in the target compound.
    • Dimethoxy substituents could increase π-π stacking interactions in hydrophobic binding pockets.
Compound B : N-(1,3-Benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Core Structure: Thieno[2,3-d]pyrimidine (a sulfur-containing fused heterocycle).
  • Key Substituents: Benzodioxolyl group at the acetamide position. Furylmethyl and methyl groups on the thienopyrimidine core.
  • Furylmethyl may contribute to hydrogen bonding but reduce metabolic stability compared to chlorinated aryl groups.

Pyrazole-Carboximidamide Derivatives

Compound C : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
  • Core Structure : Pyrazole-carboximidamide.
  • Key Substituents :
    • 4-Methoxyphenyl and phenyl groups.
  • Properties :
    • Pyrazole cores are associated with anti-inflammatory activity.
    • The absence of a sulfanylidene group limits thiol reactivity compared to dihydropyrimidine derivatives.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Metabolic Stability
Target Compound Dihydropyrimidine 3-Chloro-4-hydroxyphenyl, Benzodioxolylmethyl Antimicrobial, Anticancer High
Compound A Dihydropyrimidine 2-Chlorophenyl, 2,5-Dimethoxyphenyl Drug development Moderate
Compound B Thienopyrimidine Furylmethyl, Benzodioxolyl Kinase inhibition Low (due to furan)
Compound C Pyrazole-carboximidamide 4-Methoxyphenyl, Phenyl Anti-inflammatory High

Research Findings and Implications

Synthetic Efficiency : The target compound’s dihydropyrimidine core can be synthesized via FeCl₃- or benzoic acid-catalyzed Biginelli reactions, which offer >80% yields and scalability .

Bioactivity Insights :

  • The sulfanylidene group enhances interactions with cysteine residues in enzymes (e.g., thioredoxin reductase), a feature absent in oxo analogs .
  • Chloro-hydroxyphenyl substituents may confer selectivity toward bacterial DNA gyrase or cancer-related kinases .

Safety Considerations : Benzodioxole groups require rigorous purity testing to avoid contaminants like heavy metals or pesticides, as highlighted in herbal product studies .

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